molecular formula C12H11BrO B1612772 1-Bromo-4-ethoxynaphthalene CAS No. 20900-22-5

1-Bromo-4-ethoxynaphthalene

Cat. No. B1612772
CAS RN: 20900-22-5
M. Wt: 251.12 g/mol
InChI Key: WCCMJOJYAZRKFT-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxynaphthalene (1-BE) is a synthetic organic compound belonging to the class of naphthalenes, which are organic compounds composed of two fused benzene rings. It is a colorless, crystalline solid with a melting point of 77°C and a boiling point of 181°C. 1-BE is widely used in the synthesis of organic compounds, and has been studied for its potential applications in pharmaceuticals, materials science, and other fields.

Scientific Research Applications

1-Bromo-4-ethoxynaphthalene is a chemical compound with the CAS Number: 20900-22-5 . It’s commonly used in scientific research, particularly in the field of organic chemistry .

One potential application of 1-Bromo-4-ethoxynaphthalene is in the α-bromination reaction of carbonyl compounds . This is a significant topic in the field of organic chemistry . The α-bromination reaction is crucial because α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

This experiment was conducted by junior undergraduates and it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

It’s important to note that the use of this compound, like any chemical, should be handled with care. The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .

It’s important to note that the use of this compound, like any chemical, should be handled with care. The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .

properties

IUPAC Name

1-bromo-4-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCMJOJYAZRKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610209
Record name 1-Bromo-4-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethoxynaphthalene

CAS RN

20900-22-5
Record name 1-Bromo-4-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Clowes - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… The dissolution of 1-bromo-4-ethoxynaphthalene in concentrated sulphuric acid results in the immediate production of 4,4’-diethoxy-1,l’-binaphthyl in the absence of added oxidants; …
Number of citations: 29 pubs.rsc.org

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